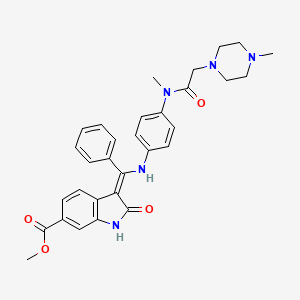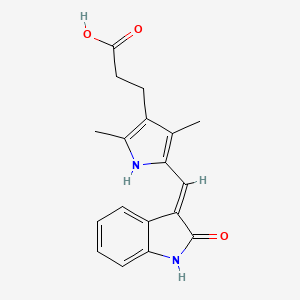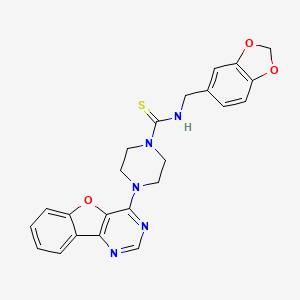
(E)-(4-(2-(1H-indazol-3-yl)vinyl)phenyl)(piperazin-1-yl)methanone
Overview
Description
“(E)-(4-(2-(1H-indazol-3-yl)vinyl)phenyl)(piperazin-1-yl)methanone” is a member of indazoles . It is also known as KW-2449 . It is an orally available inhibitor of FMS-related tyrosine kinase 3 (FLT3), the tyrosine kinase ABL, and aurora kinases, with potential antineoplastic activity . Upon administration, it specifically binds to and inhibits both wild-type and mutated forms of FLT3, ABL, and aurora kinases .
Molecular Structure Analysis
The molecular formula of this compound is C20H20N4O . The IUPAC name is [4- [ ( E )-2- (1 H -indazol-3-yl)ethenyl]phenyl]-piperazin-1-ylmethanone . The InChI is InChI=1S/C20H20N4O/c25-20 (24-13-11-21-12-14-24)16-8-5-15 (6-9-16)7-10-19-17-3-1-2-4-18 (17)22-23-19/h1-10,21H,11-14H2, (H,22,23)/b10-7+ .Scientific Research Applications
FLT3 Inhibition in Acute Myeloid Leukemia (AML)
KW-2449 targets FLT3, a receptor tyrosine kinase commonly mutated in AML. FLT3 inhibitors have been investigated as potential therapies for this aggressive form of leukemia. KW-2449 demonstrates cytotoxicity in Molm14 cells harboring FLT3 internal tandem duplication (FLT3/ITD) mutations. It inhibits FLT3 autophosphorylation, albeit transiently, suggesting that sustained FLT3 inhibition may be crucial for clinical success .
Rett Syndrome (RTT) Model and K+/Cl- Cotransporter 2 (KCC2) Enhancement
Beyond leukemia, KW-2449 has intriguing effects in a Rett syndrome model. It enhances KCC2 expression (a chloride transporter) and ameliorates disease phenotypes in Mecp2 mutant mice. This finding highlights its potential in neurodevelopmental disorders .
MECP2-KO Neurons and Brain Organoids
KW-2449 also prevents developmental defects in MECP2-knockout (MECP2-KO) cortical organoids. When administered, it positively influences neuronal development, suggesting broader applications in neurological research .
Imatinib-Resistant Leukemia with T315I Mutation
In imatinib-resistant leukemia cases with the T315I mutation, KW-2449 shows promise. Investigating its activity alongside imatinib provides insights into overcoming drug resistance .
Mechanism of Action
Target of Action
KW-2449 is a multikinase inhibitor that primarily targets FLT3, ABL, ABL-T315I, and Aurora kinase . These kinases play crucial roles in cell proliferation and survival, particularly in the context of leukemia .
Mode of Action
KW-2449 exerts its effects by inhibiting the activity of its target kinases. It suppresses the growth of leukemia cells with FLT3 mutations by inhibiting the FLT3 kinase, resulting in the down-regulation of phosphorylated-FLT3/STAT5, G1 arrest, and apoptosis . In FLT3 wild-type human leukemia, it induces the reduction of phosphorylated histone H3, G2/M arrest, and apoptosis . In imatinib-resistant leukemia, KW-2449 contributes to the release of resistance by the simultaneous down-regulation of BCR/ABL and Aurora kinases .
Biochemical Pathways
KW-2449 affects several biochemical pathways. In the context of leukemia, it downregulates the FLT3/STAT5 pathway, leading to G1 arrest and apoptosis . It also reduces the level of phosphorylated histone H3, leading to G2/M arrest and apoptosis in FLT3 wild-type leukemia . Furthermore, it downregulates both BCR/ABL and Aurora kinases in imatinib-resistant leukemia . In the context of Rett syndrome, it has been found to activate the PI3K-AKT signaling pathway .
Pharmacokinetics
It has been reported that kw-2449 is orally active , suggesting that it has good bioavailability. More detailed studies are needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The action of KW-2449 leads to significant molecular and cellular effects. It inhibits the growth of various types of leukemia cells through several mechanisms of action . In the context of Rett syndrome, treatment with KW-2449 alleviated neuronal deficits and transcriptome changes in MECP2-KO human neuronal models .
properties
IUPAC Name |
[4-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(24-13-11-21-12-14-24)16-8-5-15(6-9-16)7-10-19-17-3-1-2-4-18(17)22-23-19/h1-10,21H,11-14H2,(H,22,23)/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLKKYCXAOBSRM-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)C=CC3=NNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)/C=C/C3=NNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026046 | |
| Record name | (4-((1E)-2-(1H-Indazol-3-yl)ethenyl)phenyl)-1-piperazinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-(4-(2-(1H-indazol-3-yl)vinyl)phenyl)(piperazin-1-yl)methanone | |
CAS RN |
841258-76-2, 1000669-72-6 | |
| Record name | KW-2449 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841258762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KW 2449 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000669726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-((1E)-2-(1H-Indazol-3-yl)ethenyl)phenyl)-1-piperazinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KW-2449 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D9N67F58G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,4-Dihydro-6-[[4-[[[3-(methylsulfonyl)phenyl]methyl]amino]-5-(trifluoromethyl)-2-pyrimidinyl]amino]-2(1H)-quinolinone](/img/structure/B1684526.png)
![Benzamide, 2-[[2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-5-(trifluoromethyl)-4-pyridinyl]amino]-N-methyl-](/img/structure/B1684527.png)
![2-({5-Chloro-2-[(2-Methoxy-4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl}amino)-N-Methylbenzamide](/img/structure/B1684528.png)






![1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684541.png)

![1-[4-(2-Azanylpyrimidin-4-Yl)oxyphenyl]-3-[4-[(4-Methylpiperazin-1-Yl)methyl]-3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684544.png)